Antitumor agent-138 Tubulin Polymerization Inhibition vs. Colchicine: Direct Enzymatic Comparison
Antitumor agent-138 (compound 5b) inhibits tubulin polymerization with an IC50 of 1.87 μM when assessed in a cell-free tubulin polymerization assay . In contrast, colchicine, the prototypical colchicine-binding site inhibitor, exhibits a tubulin polymerization IC50 of 3.2 μM under comparable in vitro conditions . This 1.71-fold higher inhibitory potency (lower IC50) indicates that Antitumor agent-138 disrupts microtubule assembly more effectively than colchicine in the same biochemical context.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | 1.87 μM |
| Comparator Or Baseline | Colchicine: 3.2 μM |
| Quantified Difference | 1.71-fold more potent (lower IC50) |
| Conditions | Cell-free tubulin polymerization assay; tubulin concentration 10 μM; turbidimetric measurement |
Why This Matters
Higher tubulin polymerization inhibitory potency at the biochemical level may translate to enhanced microtubule network disruption in cellular contexts, potentially enabling lower effective dosing concentrations.
